(2S,3S)-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid: is a piperidine derivative with a unique structure that includes an ethyl group, a p-tolyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Oxidation and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (2S,3S)-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of enzymes, inhibiting their activity, or by interacting with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
- (2S,3S)-1-Ethyl-6-oxo-2-(phenyl)piperidine-3-carboxylic acid
- (2S,3S)-1-Ethyl-6-oxo-2-(m-tolyl)piperidine-3-carboxylic acid
- (2S,3S)-1-Ethyl-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid
Uniqueness:
- Structural Features: The presence of the p-tolyl group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
- Reactivity: The specific arrangement of functional groups may result in distinct reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYCGLAGQIEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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